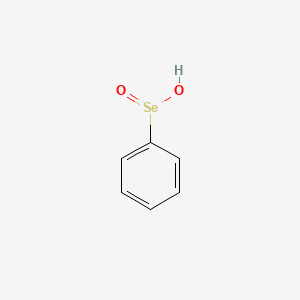
Benzeneseleninic acid
Descripción general
Descripción
Synthesis Analysis
Benzeneseleninic acid and its derivatives are synthesized through various chemical reactions. One method involves the mass spectral investigations of this compound and diphenyl diselenide, highlighting the fragmentation patterns and absence of a molecular-ion peak for this compound, indicating a complex synthesis process (Benedetti, Preti, Tosi, & Zannini, 1980). Another approach is the Brønsted acid catalyzed and iodine-promoted tandem cyclization of 5,2-enyn-1-ones, which selectively synthesizes highly substituted benzene derivatives (Yang, Qiu, Ji, Niu, Ali, & Liang, 2012).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique selenium-containing functional group. Mass spectral studies provide insights into the fragmentation patterns and ion profiles, which are crucial for understanding the molecular structure and behavior of this compound under different conditions (Benedetti, Preti, Tosi, & Zannini, 1980).
Chemical Reactions and Properties
This compound reacts with aromatic sulfinic acids, producing arenesulfonate salts and Se-phenyl areneselenosulfonate as final products, demonstrating its oxidative capabilities (Gancarz & Kice, 1980). Furthermore, its oxidation reactions with phenols lead to the formation of para-quinones and ortho-quinones, depending on the oxidant used, highlighting the acid's versatility in organic synthesis (Barton, Finet, & Thomas, 1988).
Physical Properties Analysis
While specific studies focusing on the physical properties of this compound were not identified in this search, understanding its physical properties such as melting point, boiling point, and solubility can be derived from its molecular structure and the nature of selenium-containing compounds. These properties are crucial for handling and applying this compound in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with different chemical groups and its role as an oxidant, are well-documented. Its ability to oxidize sulfinic acids and phenols, and the subsequent formation of various organic compounds, underscores its significant potential in organic synthesis and modifications (Gancarz & Kice, 1980; Barton, Finet, & Thomas, 1988).
Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
Benzeneseleninic acid (BSA) derivatives are utilized as sources of Se(II)-based electrophiles. This is particularly useful in synthesizing 3-selanylimidazopyridines, which are important in organic chemistry for constructing C-Se bonds. The in-situ generation of these electrophiles through thermal decomposition is an efficient approach in this context (Anghinoni et al., 2023).
Oxidation Reactions
Benzeneseleninic anhydride, a related compound of BSA, acts as a mild oxidizing agent. It is effective in converting phenols into o-quinones, including in cases where the p-position is unblocked. This reagent is also used for oxidizing pyrocatechols and hydroquinones to their corresponding quinones, showcasing its versatility in oxidation reactions (Barton et al., 1981).
Side-Chain Oxidation
In aromatic and heteroaromatic hydrocarbons, benzeneseleninic anhydride is used as a side-chain oxidant. This process is particularly efficient for simple substrates and can result in the formation of selenated compounds as major by-products when the aromatic rings are susceptible to electrophilic attack (Barton et al., 1982).
Catalysis in Bromination
BSA serves as a catalyst in the oxidation of bromide with hydrogen peroxide. It facilitates the bromination of various organic substrates efficiently. Different arylseleninic acids, including BSA, demonstrate varying levels of catalytic efficiency in these reactions (Drake et al., 2003).
Oxidative Ring Opening
BSA is instrumental in the oxidative ring opening of 2-pyrazolines to α,β-unsaturated carbonyl compounds. This process is important for the synthesis of certain cephem compounds from 1,3-6H-thiazine (Tuloup et al., 1988).
Mass Spectral Analysis
The mass spectra of BSA have been extensively studied, providing insights into its fragmentation patterns and fragment ions. Such studies contribute to a better understanding of BSA’s chemical behavior, especially in the context of mass spectrometry (Benedetti et al., 1980).
Mecanismo De Acción
Target of Action
Benzeneseleninic acid (BSA) primarily targets sulfhydryl groups in peptides . It plays a crucial role in the synthesis of multi-cyclic peptides constrained by multiple disulfide bonds and thioether bridges . These peptides are known to enhance the biological and pharmaceutical activities of peptide drugs .
Mode of Action
BSA acts as both an oxidant and a deprotecting reagent . Disulfide bonds in peptides can be formed by direct oxidation of two sulfhydryl groups by BSA in neutral media or via two concerted steps, namely deprotecting two acetamidomethyl (Acm) groups and oxidation by BSA in acidic media . This dual functionality allows BSA to facilitate the synthesis of complex peptides.
Biochemical Pathways
The primary biochemical pathway influenced by BSA involves the formation of disulfide bonds and thioether bridges in peptides . The formation of these bonds is critical for the structural stability and function of many peptides. BSA’s role as an oxidant and deprotecting reagent enables the formation of these bonds, thereby influencing the peptide’s biological and pharmaceutical activities .
Result of Action
The action of BSA results in the formation of multi-cyclic peptides with multiple disulfide bonds and thioether bridges . These peptides have enhanced biological and pharmaceutical activities .
Action Environment
The action of BSA is influenced by the pH of the environment. In neutral media, BSA can directly oxidize two sulfhydryl groups to form disulfide bonds . In acidic media, BSA can deprotect two Acm groups and then oxidize them . Therefore, the pH of the environment plays a crucial role in determining the mode of action of BSA.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzeneseleninic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHKGDVGLJJAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220238 | |
| Record name | Benzeneseleninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6996-92-5 | |
| Record name | Benzeneseleninic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneseleninic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneseleninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Seleninobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



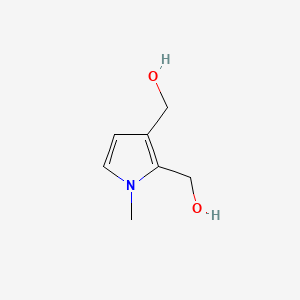
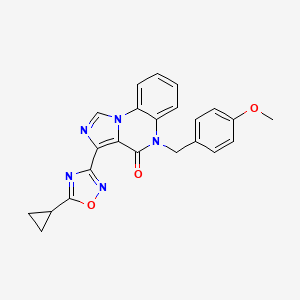
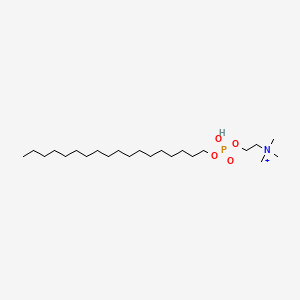

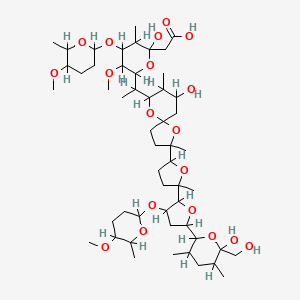
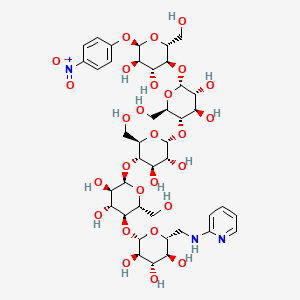


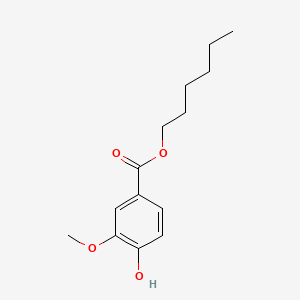
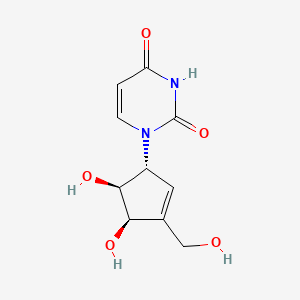
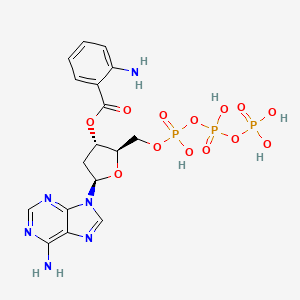

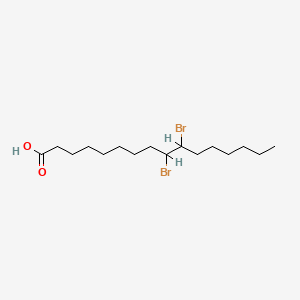
![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)